molecular formula C10H13ClN2O2 B8502823 2,3,4,5-tetrahydro-7-nitro-1H-3-benzazepine hydrochloride

2,3,4,5-tetrahydro-7-nitro-1H-3-benzazepine hydrochloride

Cat. No. B8502823
M. Wt: 228.67 g/mol
InChI Key: LNJBOLUOTIHPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06117898

Procedure details

To a solution of 2,3,4,5-tetrahydro-7-nitro-1H-3-benzazepine hydrochloride (1.68 g, 7.35 mmol) in ethanol (100 ml) was added 5% palladium on carbon (0.2 g) and the solution was placed on a Paar Hydrogenator Apparatus and pressurized with 45 psi of hydrogen. After the theoretical uptake of hydrogen had been achieved (2 h), the catalyst was filtered off and washed with water (25 ml). The filtrate was concentrated. Absolute ethanol was added and evaporated until all of the water had been evaporated and a solid formed. The solid was dissolved in hot ethanol (50 ml) and the product was precipitated by the addition of ether (75 ml). The solid was collected and air-dried to give the product as an off-white solid (2.43 g (94%)), m.p. 288-91° C.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[ClH:1].[N+:2]([C:5]1[CH:15]=[CH:14][C:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13][C:7]=2[CH:6]=1)([O-])=O.[H][H]>C(O)C.[Pd]>[ClH:1].[CH2:9]1[C:8]2[CH:14]=[CH:15][C:5]([NH2:2])=[CH:6][C:7]=2[CH2:13][CH2:12][NH:11][CH2:10]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=CC2=C(CCNCC2)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(2 h)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
WASH
Type
WASH
Details
washed with water (25 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
Absolute ethanol was added
CUSTOM
Type
CUSTOM
Details
evaporated until all of the water
CUSTOM
Type
CUSTOM
Details
had been evaporated
CUSTOM
Type
CUSTOM
Details
a solid formed
CUSTOM
Type
CUSTOM
Details
the product was precipitated by the addition of ether (75 ml)
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
Cl.C1CNCCC2=C1C=CC(=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.43 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 166.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.